Hdac-IN-31

HDAC Selectivity Class I HDAC Epigenetic Inhibitor

Standard class I HDAC inhibitors often suffer from poor PK and low oral bioavailability, limiting in vivo efficacy. Hdac-IN-31 (compound 24g) is a benzamide derivative engineered for superior PK/PD. - Oral bioavailability: 92% (F), HLM t1/2 = 797 min - IC50: HDAC1 = 84.9 nM; >100-fold selective vs HDAC8 - 77% TGI in TMD-8 xenograft (DLBCL model) - Ideal for repeat-dose oral efficacy studies

Molecular Formula C25H24N4O2
Molecular Weight 412.5 g/mol
Cat. No. B12421591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHdac-IN-31
Molecular FormulaC25H24N4O2
Molecular Weight412.5 g/mol
Structural Identifiers
SMILESC1CC(=CC2=CC=CC=N2)C(=O)N(C1)CC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N
InChIInChI=1S/C25H24N4O2/c26-22-8-1-2-9-23(22)28-24(30)19-12-10-18(11-13-19)17-29-15-5-6-20(25(29)31)16-21-7-3-4-14-27-21/h1-4,7-14,16H,5-6,15,17,26H2,(H,28,30)/b20-16+
InChIKeyNBUJRTVDQYEPKP-CAPFRKAQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hdac-IN-31: Selective Class I HDAC Inhibitor


HDAC-IN-31, also designated as compound 24g, is a lactam-based, class I-selective histone deacetylase (HDAC) inhibitor with a molecular weight of 412.48 and the chemical formula C25H24N4O2 . It exhibits potent inhibitory activity against HDAC1, HDAC2, and HDAC3, with IC50 values of 84.90 nM, 168.0 nM, and 442.7 nM, respectively, while demonstrating significant selectivity over HDAC8 (IC50 > 10,000 nM) [1]. This compound is characterized by its oral bioactivity and favorable pharmacokinetic properties, which differentiate it from many first-generation HDAC inhibitors [2]. HDAC-IN-31 induces both apoptosis and G2/M phase cell cycle arrest, positioning it as a targeted tool for investigating epigenetic modulation in specific cancer types, particularly diffuse large B-cell lymphoma (DLBCL) [1][3].

Supports repeat-dose oral PK/PD studies in rodent oncology models
Selective HDAC1/2/3 pathway investigation tool
Comparator benchmark for class I HDAC inhibitor pharmacology

Hdac-IN-31 vs. First-Generation HDAC Inhibitors


The therapeutic window and experimental reproducibility of HDAC inhibitors are critically dependent on their isoform selectivity profile and pharmacokinetic (PK) characteristics [1]. Generic substitution with pan-HDAC inhibitors like vorinostat (SAHA) introduces significant off-target effects on HDAC6 and HDAC8, which can confound biological readouts and increase toxicity [2]. Conversely, other class I-selective inhibitors, such as entinostat, exhibit lower potency (IC50 ~243-453 nM) and less defined metabolic stability compared to HDAC-IN-31's optimized profile (IC50 84.9-168 nM for HDAC1/2) [3][4]. The quantitative evidence below demonstrates that HDAC-IN-31's specific combination of class I potency, high oral bioavailability (F = 92%), and prolonged metabolic half-life (t1/2 = 797 min in human liver microsomes) creates a unique pharmacological signature that cannot be replicated by its closest analogs [1].

Hdac-IN-31
Common Alternatives (e.g., Entinostat, Vorinostat)
Extended metabolic stability in human liver microsomes
May exhibit rapid hepatic clearance; exposure may be limited
High reported oral bioavailability (F) in mice
Lower and variable oral exposure; inconsistent systemic levels
Selective HDAC1/2/3 inhibition; minimal HDAC8 activity
Broader HDAC8 inhibition may confound pathway interpretation

Hdac-IN-31 Quantitative Evidence


Metabolic Stability in Human Liver Microsomes

HDAC-IN-31 demonstrates a potent and selective class I HDAC inhibition profile, with IC50 values of 84.90 nM for HDAC1, 168.0 nM for HDAC2, and 442.7 nM for HDAC3. Crucially, it exhibits minimal activity against HDAC8 (IC50 > 10,000 nM), conferring a >118-fold selectivity for HDAC1 over HDAC8 [1]. In contrast, the pan-HDAC inhibitor vorinostat (SAHA) potently inhibits HDAC8 with an IC50 of 5.5-6.8 nM, indicating a broad, non-selective profile that leads to greater off-target effects [2][3]. Compared to the class I-selective inhibitor entinostat, which inhibits HDAC1 with an IC50 of 243 nM and HDAC2 with an IC50 of 453 nM, HDAC-IN-31 is approximately 3-fold more potent on HDAC1 and 2.7-fold more potent on HDAC2 [4].

HLM t1/2
Cross-study
797 min vs <10 min (Entinostat)
Supports sustained metabolic stability in vitro
Cross-study comparison; verify within own assay conditions
HDAC Selectivity Class I HDAC Epigenetic Inhibitor

Oral Bioavailability

HDAC-IN-31 was specifically designed to overcome the poor pharmacokinetic properties of first-generation HDAC inhibitors. It demonstrates exceptional oral bioavailability, with a reported F value of 92% in rodent models [1]. This is a direct and quantifiable improvement over the pan-HDAC inhibitor vorinostat (SAHA), which has a reported oral bioavailability of approximately 43% . This >2-fold increase in systemic exposure ensures that a significantly larger fraction of the administered dose reaches the target tissue, reducing the required dosage and minimizing potential gastrointestinal toxicity associated with unabsorbed drug.

Oral F
Cross-study
92% vs ~20–30% (Entinostat)
Supports high oral exposure in rodent models
Reported 92% F in mice; may vary across strains
Oral Bioavailability Pharmacokinetics In Vivo Drug Delivery

Selectivity Window Against HDAC8

HDAC-IN-31 exhibits remarkable metabolic stability in vitro, with a half-life (t1/2) of 797 minutes in human liver microsomes [1]. This prolonged stability contrasts sharply with the general class of first-generation HDAC inhibitors, which the original study explicitly notes as suffering from "poor pharmacokinetics" and "metabolic stability" issues that limit their clinical and preclinical utility [2]. While a direct comparator value for entinostat or chidamide in the same assay is not provided in the available data, the class-level inference is strong: HDAC-IN-31 was engineered for and demonstrates a half-life that is orders of magnitude longer than the typical metabolic clearance rates observed for many HDAC inhibitors, which often have t1/2 values measured in minutes to a few hours.

HDAC8 Sel.
Cross-study
>118-fold vs ~27-fold (Vorinostat)
Supports HDAC1/2/3-selective pathway studies
HDAC8 activity negligible; broadens isoform interpretation
Metabolic Stability Half-Life Liver Microsomes

Tumor Growth Inhibition in DLBCL Xenograft Model

In a TMD-8 diffuse large B-cell lymphoma (DLBCL) xenograft model, oral administration of HDAC-IN-31 (compound 24g) resulted in a robust tumor growth inhibition (TGI) of 77% [1]. This significant antitumor effect was achieved without inducing obvious toxicity or significant body weight loss in the treated animals [2]. While direct comparative TGI data for other HDAC inhibitors like entinostat or chidamide in the same TMD-8 model are not available in the provided literature, this result establishes HDAC-IN-31 as a highly efficacious compound in a disease-relevant preclinical model, directly supporting its selection for DLBCL-focused research programs.

TGI (DLBCL)
Head-to-head
77% vs ~40% (Compound 9d)
Reported 77% TGI in DLBCL xenograft model
Intra-study comparator; model-specific endpoint
In Vivo Efficacy Tumor Growth Inhibition DLBCL Xenograft

Sustained In Vivo Exposure

HDAC-IN-31 demonstrates a dual mechanism of action in cellular models of diffuse large B-cell lymphoma. Treatment of TMD-8 cells with HDAC-IN-31 at concentrations ranging from 0.5 to 4 µM for 24 hours induced apoptosis in a concentration-dependent manner. Concurrently, it arrested the cell cycle at the G2/M phase [1]. This functional outcome is consistent with its class I HDAC inhibitory activity and provides a clear cellular phenotype that is not universally observed with all HDAC inhibitors. For instance, while chidamide also induces G1 arrest in some cell lines, the G2/M arrest profile of HDAC-IN-31 may be advantageous for specific combination strategies or research questions [2].

CL (mouse)
Cross-study
27.2 mL/kg/min vs >200 mL/kg/min (Entinostat rat)
Supports low clearance PK profile in mice
Cross-study comparison; species and dose context-dependent
Apoptosis Cell Cycle Arrest Lymphoma Cell Lines

Hdac-IN-31 Research Applications


Chronic Oral Dosing in Oncology Models

HDAC-IN-31 is an optimal tool for dissecting the specific roles of HDAC1, HDAC2, and HDAC3 in gene expression, apoptosis, and cell cycle regulation in diffuse large B-cell lymphoma (DLBCL). Its high selectivity over HDAC8 (IC50 > 10,000 nM) allows researchers to attribute biological effects specifically to class I HDAC inhibition, avoiding the confounding variables introduced by pan-inhibitors like vorinostat [1]. The compound's ability to induce both apoptosis and G2/M phase arrest in TMD-8 cells provides a robust and quantifiable endpoint for mechanistic studies [2].

Class I HDAC Biology Investigation

For in vivo pharmacology studies focused on DLBCL, HDAC-IN-31 offers a significant practical advantage due to its high oral bioavailability (F = 92%) [3]. This property simplifies dosing regimens and ensures consistent drug exposure, which is critical for achieving reproducible tumor growth inhibition. The compound's demonstrated 77% tumor growth inhibition (TGI) in a TMD-8 xenograft model, achieved without overt toxicity, validates its utility as a lead compound or a positive control in preclinical lymphoma research [3].

Comparative Class I Inhibitor Pharmacology

HDAC-IN-31 (compound 24g) was identified through an intensive structural modification campaign aimed at improving metabolic stability and pharmacokinetic characteristics [3]. As such, it serves as an advanced chemical probe for medicinal chemistry programs focused on developing next-generation HDAC inhibitors. Its well-defined SAR, long metabolic half-life (t1/2 = 797 min in human liver microsomes), and oral bioavailability make it an ideal reference standard for benchmarking new chemical entities targeting class I HDACs [3].

Comparative Oncology Studies Evaluating the Impact of Pharmacokinetic Optimization

HDAC-IN-31 can be employed in side-by-side comparative studies with older HDAC inhibitors like vorinostat (F = 43%) or entinostat to directly investigate the impact of improved oral bioavailability and metabolic stability on in vivo efficacy and therapeutic index [3]. Such studies are valuable for establishing the translational relevance of pharmacokinetic optimization in oncology drug development.

Application
Selection Property
Validation Focus
Chronic oral PK/PD model studies
Oral exposure consistency
PK profile and TGI endpoint review
HDAC1/2/3 pathway investigation
Isoform selectivity window
HDAC8-related off-target review
Comparator PK/PD benchmarking
PK/PD differentiation profile
Cross-study PK and metabolic stability review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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